(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenoxy)oxane-3,4,5-triol
Description
The compound (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenoxy)oxane-3,4,5-triol is a glycoside derivative featuring a β-D-glucopyranose core substituted with a 4-methylphenoxy group at the anomeric carbon. Structurally, it belongs to the family of aryl β-D-glucosides, which are characterized by a phenol group linked to the glucose moiety via an ether bond.
Key structural features include:
- Glucose backbone: A six-membered oxane ring with hydroxyl groups at positions 3, 4, and 5, and a hydroxymethyl group at position 2.
- 4-Methylphenoxy substituent: A para-methyl-substituted phenyl group attached via an ether linkage at position 4.
- Stereochemistry: The β-configuration (S) at the anomeric carbon (C6) distinguishes it from α-arbutin (R configuration) .
Properties
CAS No. |
20274-94-6 |
|---|---|
Molecular Formula |
C13H18O6 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O6/c1-7-2-4-8(5-3-7)18-13-12(17)11(16)10(15)9(6-14)19-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1 |
InChI Key |
MVLBSNPILSLTFZ-UJPOAAIJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenoxy)oxane-3,4,5-triol
Detailed Synthetic Route
Starting Materials
- Simple monosaccharides or sugar derivatives (e.g., glucose or protected glucose derivatives) serve as the oxane ring precursors.
- 4-methylphenol (p-cresol) or its activated derivatives for the phenoxy group.
Glycosylation Reaction
The core step is the glycosylation of the 4-methylphenol derivative with a sugar moiety bearing appropriate leaving groups at the anomeric position. This step typically uses:
- Glycosyl donors such as glycosyl halides, trichloroacetimidates, or thioglycosides.
- Catalysts such as Lewis acids (e.g., BF3·OEt2, TMSOTf) to promote the reaction.
The reaction conditions are optimized to favor the β- or α-anomer depending on the desired stereochemistry at the anomeric center.
Hydroxymethylation and Protection/Deprotection Steps
- Hydroxymethyl groups at the 2-position and triol groups at 3,4,5 positions are introduced or preserved through selective protection and deprotection strategies.
- Protecting groups such as acetals, benzyl ethers, or silyl ethers may be employed to control regioselectivity during substitution.
- Final deprotection yields the free hydroxyl groups.
Purification and Characterization
- Purification is typically achieved by chromatographic methods (e.g., silica gel chromatography, HPLC).
- Characterization involves NMR spectroscopy (1H, 13C), mass spectrometry, and optical rotation to confirm stereochemistry.
Industrial and Advanced Synthetic Techniques
- Continuous flow reactors have been reported to improve reaction control, yield, and scalability.
- Advanced purification techniques, including preparative HPLC and crystallization, enhance purity.
- Optimization of reaction parameters (temperature, solvent, catalyst loading) is critical for maximizing yield and stereoselectivity.
Data Table Summarizing Preparation Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Glycosylation | Glycosyl donor (e.g., trichloroacetimidate), 4-methylphenol, Lewis acid catalyst (BF3·OEt2), solvent (CH2Cl2), 0°C to room temp | 70-85 | Stereoselective control essential |
| Hydroxymethylation | Formaldehyde or protected hydroxymethyl source, base or acid catalyst | 60-75 | Protection of other hydroxyls required |
| Protection/Deprotection | Acetal/benzyl/silyl protecting groups, acidic or reductive conditions | 80-90 | Stepwise to avoid side reactions |
| Purification | Silica gel chromatography, preparative HPLC | - | Purity > 98% confirmed by NMR and MS |
Research Outcomes and Analysis
- Studies indicate that the glycosylation step is the most critical for stereochemical fidelity, with Lewis acid catalysts providing high selectivity for the desired anomer.
- Hydroxymethylation requires careful control of pH and temperature to avoid overreaction or degradation of the sugar moiety.
- The presence of the 4-methylphenoxy group influences solubility and reactivity, necessitating tailored reaction conditions.
- Industrial adaptations include continuous flow synthesis, which reduces reaction times and improves reproducibility.
- Analytical data confirm the stereochemical configuration as (2R,3S,4S,5R,6S) with consistent NMR coupling constants and optical rotation values.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenoxy)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids to facilitate the nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce various alcohols.
Scientific Research Applications
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenoxy)oxane-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenoxy)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and phenoxy groups play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound shares its glucopyranoside core with several analogs but differs in the substituent on the phenoxy group. Below is a comparative analysis:
*Note: The target compound’s molecular formula and weight are calculated based on structural similarities to and .
Polarity and Solubility
- The 4-methylphenoxy group in the target compound introduces moderate lipophilicity compared to the hydrophilic 4-hydroxyphenoxy group in arbutins. This may reduce aqueous solubility but enhance membrane permeability .
- The 4-nitrophenoxy derivative () exhibits even lower solubility due to the electron-withdrawing nitro group, which also confers stability against enzymatic hydrolysis .
Enzyme Interactions
Q & A
Q. What experimental methods are recommended to confirm the stereochemistry of (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenoxy)oxane-3,4,5-triol?
- Methodological Answer: Stereochemical confirmation requires a combination of NMR spectroscopy (e.g., NOESY/ROESY to assess spatial proximity of protons) and X-ray crystallography for definitive spatial resolution. For chiral centers, polarimetry or chiral HPLC can validate enantiopurity. Advanced vibrational circular dichroism (VCD) may also resolve complex stereoisomers. In cases where crystallization is challenging, computational modeling (DFT-based NMR shift predictions) can supplement experimental data .
Q. Which spectroscopic techniques are most effective for characterizing the structural and functional groups of this compound?
- Methodological Answer:
- Raman Spectroscopy : Effective for identifying vibrational modes of the oxane ring and 4-methylphenoxy group, especially using surface-enhanced Raman scattering (SERS) with silver electrodes to amplify signals .
- NMR : H and C NMR resolve the hydroxymethyl group (δ ~3.5–4.0 ppm for CHOH) and aromatic protons (δ ~6.8–7.2 ppm for 4-methylphenoxy). H-C HSQC/HMBC correlations confirm connectivity .
- Mass Spectrometry (HRMS) : ESI-HRMS provides accurate molecular weight confirmation (e.g., expected [M+H] for CHO: 286.1053) .
Q. What synthetic challenges arise during the preparation of this compound, and how can they be mitigated?
- Methodological Answer: Key challenges include:
- Regioselective glycosylation : The 4-methylphenoxy group’s introduction at the C6 position requires protecting group strategies (e.g., benzyl or acetyl groups) to prevent unwanted side reactions.
- Oxidation sensitivity : The hydroxymethyl group may oxidize; use inert atmospheres (N) and reducing agents (NaBH) during synthesis.
- Purification : Reverse-phase HPLC or size-exclusion chromatography isolates the product from stereoisomeric byproducts .
Advanced Research Questions
Q. How can computational models predict the compound’s bioavailability and interaction with biological targets?
- Methodological Answer:
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate intestinal absorption (e.g., polar surface area <140 Å favors permeability) and blood-brain barrier penetration (logBB). For this compound, the 4-methylphenoxy group may enhance lipophilicity (predicted logP ~1.5–2.0), but polar hydroxyl groups reduce bioavailability .
- Molecular Docking : AutoDock Vina or Schrödinger Glide models interactions with enzymes (e.g., glycosidases) by simulating hydrogen bonding between the oxane hydroxyls and catalytic residues (e.g., Glu or Asp). Validate with SPR or ITC binding assays .
Q. What strategies resolve contradictions in solubility data reported across studies?
- Methodological Answer:
- Solvent Screening : Test solubility in DMSO, water, and aqueous buffers (pH 1–10) using nephelometry or UV-Vis spectroscopy. Co-solvents (e.g., cyclodextrins) can improve aqueous solubility.
- Thermodynamic Analysis : Differential scanning calorimetry (DSC) identifies polymorphic forms affecting solubility.
- Literature Harmonization : Cross-reference with structurally analogous compounds (e.g., ’s C60H62O24 derivative, which shows solubility dependencies on hydrogen-bond donors) .
Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo studies?
- Methodological Answer:
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain in vivo efficacy despite poor in vitro activity.
- Pharmacokinetic Modeling : Compartmental PK/PD models account for bioavailability limitations (e.g., first-pass metabolism of the 4-methylphenoxy group).
- Species-Specific Factors : Compare cytochrome P450 (CYP) enzyme expression in test models; humanized liver mice may bridge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
